Cas no 877632-99-0 (2,6-difluoro-N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}benzamide)

2,6-difluoro-N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 2,6-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide
- 2,6-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide
- SR-01000913275-1
- SR-01000913275
- AKOS024653721
- 877632-99-0
- F2504-0303
- 2,6-difluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide
- AB00678479-01
- 2,6-difluoro-N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}benzamide
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- Inchi: 1S/C23H22F3N3O2/c24-16-5-1-2-8-19(16)28-10-12-29(13-11-28)20(21-9-4-14-31-21)15-27-23(30)22-17(25)6-3-7-18(22)26/h1-9,14,20H,10-13,15H2,(H,27,30)
- InChI Key: VCJTYWFSPHJWNM-UHFFFAOYSA-N
- SMILES: C(NCC(N1CCN(C2=CC=CC=C2F)CC1)C1=CC=CO1)(=O)C1=C(F)C=CC=C1F
Computed Properties
- Exact Mass: 429.16641144g/mol
- Monoisotopic Mass: 429.16641144g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 580
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 48.7Ų
2,6-difluoro-N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2504-0303-3mg |
2,6-difluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide |
877632-99-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2504-0303-2μmol |
2,6-difluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide |
877632-99-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2504-0303-10μmol |
2,6-difluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide |
877632-99-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2504-0303-75mg |
2,6-difluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide |
877632-99-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2504-0303-15mg |
2,6-difluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide |
877632-99-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2504-0303-20mg |
2,6-difluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide |
877632-99-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2504-0303-30mg |
2,6-difluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide |
877632-99-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2504-0303-5mg |
2,6-difluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide |
877632-99-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2504-0303-100mg |
2,6-difluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide |
877632-99-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2504-0303-2mg |
2,6-difluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide |
877632-99-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
2,6-difluoro-N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}benzamide Related Literature
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
Additional information on 2,6-difluoro-N-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}benzamide
Comprehensive Analysis of 2,6-Difluoro-N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide (CAS No. 877632-99-0)
2,6-Difluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide (CAS No. 877632-99-0) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of difluorobenzamide, piperazine, and furan moieties, making it a subject of interest for drug discovery and medicinal chemistry. Researchers are particularly intrigued by its potential applications in targeting G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology due to their role in treating neurological and metabolic disorders.
The compound's molecular structure is characterized by a central piperazine ring substituted with a 2-fluorophenyl group, which is linked to a furan-2-yl ethyl side chain. The 2,6-difluorobenzamide group attached to the nitrogen atom further enhances its binding affinity to specific biological targets. This structural complexity aligns with current trends in fragment-based drug design (FBDD), a method widely discussed in AI-driven drug discovery platforms and academic literature. Users searching for "GPCR modulators" or "fluorinated bioactive compounds" will find this molecule highly relevant.
Recent studies highlight the compound's potential in modulating serotonin receptors, particularly the 5-HT1A subtype, which is a focal point for treating anxiety and depression. This connection to mental health therapeutics taps into a growing public interest in neuropharmacology and personalized medicine. Additionally, its fluorine atoms contribute to metabolic stability—a key consideration in drug optimization strategies often queried in search engines like "how does fluorination improve drug half-life?"
From a synthetic chemistry perspective, the compound's multi-step synthesis involves amide coupling and N-alkylation reactions, techniques frequently explored in organic chemistry forums. Its logP value (predicted >3) suggests moderate lipophilicity, a property critical for blood-brain barrier penetration—a recurring theme in discussions about CNS drug development. Laboratories focusing on high-throughput screening may prioritize this compound due to its balanced molecular weight (~430 Da) and hydrogen bond acceptors (6 counts), parameters often filtered in virtual screening libraries.
The furan heterocycle in this molecule also sparks interest in natural product-inspired drug design, as furan derivatives are prevalent in plant-derived bioactive compounds. This aligns with the rising popularity of "green chemistry" and "sustainable pharmaceuticals" in both academic and industry searches. Furthermore, the 2-fluorophenylpiperazine segment shares structural similarities with approved antipsychotics, making it a candidate for drug repurposing studies—a cost-effective approach dominating pharma R&D discussions.
Analytical characterization of CAS 877632-99-0 typically involves LC-MS and 1H/19F NMR, techniques commonly searched alongside "compound purity verification." Its crystallinity and solubility profile (sparingly soluble in water but soluble in DMSO) make it suitable for in vitro assays, a detail valuable to researchers querying "bioassay-ready compounds." The presence of multiple hydrogen bond donors (2) and rotatable bonds (7) also positions it as a case study for molecular flexibility analyses in computational chemistry blogs.
In regulatory contexts, the compound's non-prohibited status and absence from controlled substance lists facilitate its use in legitimate research. Patent databases reveal its inclusion in structure-activity relationship (SAR) studies for neuropsychiatric disorders, addressing frequent search queries about "novel CNS drug candidates." Its IC50 values against various receptors (often sub-micromolar range) further justify its investigation in target identification projects.
As the pharmaceutical industry increasingly adopts machine learning for lead compound identification, molecules like 2,6-difluoro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide serve as valuable benchmarks for QSAR modeling. The compound's three-dimensional conformation and electronic distribution (influenced by its fluorine atoms) provide rich data for molecular docking simulations—a technique frequently searched alongside "computer-aided drug design tutorials."
In conclusion, CAS 877632-99-0 represents a compelling case study at the intersection of medicinal chemistry, computational biology, and neuroscience research. Its structural features and biological relevance make it a recurring subject in publications about privileged scaffolds and multi-target drug discovery—topics generating substantial engagement in scientific communities and search engine queries alike.
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